molecular formula C6H15Cl2NO2S B11741300 [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride

Cat. No.: B11741300
M. Wt: 236.16 g/mol
InChI Key: PAKYBZRQYVEFAH-XRIGFGBMSA-N
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Description

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxylic acid group, and a dimethylsulfanium group. The presence of chloride and hydrochloride ions further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride typically involves multiple steps, including the introduction of the amino and carboxylic acid groups, followed by the formation of the dimethylsulfanium group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanium group to a sulfide.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.

Major Products Formed

Scientific Research Applications

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, while the dimethylsulfanium group can participate in redox reactions. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonium salts and amino acid derivatives, such as:

  • [(2S)-2-amino-2-carboxyethyl]-dimethylsulfanium;chloride
  • [(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride

Uniqueness

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride is unique due to its specific stereochemistry and the presence of both chloride and hydrochloride ions. This unique combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium chloride, commonly referred to as DL-methionine methylsulfonium chloride or Vitamin U, is a naturally occurring derivative of methionine. This compound has garnered attention for its potential biological activities, particularly in gastroprotective effects and its role in metabolic processes.

  • Molecular Formula : C6_6H14_{14}ClNO2_2S
  • Molecular Weight : 199.699 g/mol
  • Melting Point : 139ºC

Gastroprotective Effects

Research indicates that DL-methionine methylsulfonium chloride exhibits significant gastroprotective properties. It has been shown to protect gastric mucosa from ethanol-induced damage, which is crucial for preventing gastric ulcers and erosive gastritis. A study highlighted that sulfhydryl-containing agents, including this compound, facilitate healing in animal models of chronic gastric ulceration .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Methionine derivatives are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in conditions where oxidative damage is a concern, such as in inflammatory diseases.

Role in Metabolism

DL-methionine methylsulfonium chloride is involved in various metabolic pathways. It acts as a methyl donor in the synthesis of other biologically important molecules. This role is critical for cellular functions, including DNA methylation and the regulation of gene expression.

Research Findings and Case Studies

Study Findings
Salim AS (1992)Demonstrated that sulfhydryl agents like DL-methionine methylsulfonium chloride promote healing of erosive gastritis in rats .
Bioresource Technology (2005)Investigated the production of methionine by Corynebacterium lilium, revealing insights into metabolic pathways involving methionine derivatives .
Toxicon (2011)Discussed the differentiation between neurotoxins and amino acids, providing context for the safety profile of methionine derivatives .

The gastroprotective mechanism of DL-methionine methylsulfonium chloride involves several pathways:

  • Mucosal Barrier Enhancement : The compound strengthens the gastric mucosal barrier, reducing permeability to harmful agents.
  • Inhibition of Acid Secretion : It may modulate gastric acid secretion, providing a protective effect against acid-related damage.
  • Promotion of Mucosal Healing : By enhancing the synthesis of mucus and bicarbonate, it accelerates the healing process of damaged gastric tissues.

Properties

Molecular Formula

C6H15Cl2NO2S

Molecular Weight

236.16 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;chloride;hydrochloride

InChI

InChI=1S/C6H13NO2S.2ClH/c1-10(2)4-3-5(7)6(8)9;;/h5H,3-4,7H2,1-2H3;2*1H/t5-;;/m0../s1

InChI Key

PAKYBZRQYVEFAH-XRIGFGBMSA-N

Isomeric SMILES

C[S+](C)CC[C@@H](C(=O)O)N.Cl.[Cl-]

Canonical SMILES

C[S+](C)CCC(C(=O)O)N.Cl.[Cl-]

Origin of Product

United States

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